molecular formula C19H17N5O4S B12459022 N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B12459022
M. Wt: 411.4 g/mol
InChI Key: OBHLHGYRQWLNKH-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide is a complex organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

The synthesis of N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves the reaction of the triazole derivative with 4-methylphenylacetyl chloride to yield the target compound .

Chemical Reactions Analysis

N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.

Scientific Research Applications

N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Its antitumor properties are being explored for potential cancer treatments.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[4-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C19H17N5O4S/c1-12(25)20-15-7-3-14(4-8-15)18-21-22-19(23(18)2)29-11-17(26)13-5-9-16(10-6-13)24(27)28/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

OBHLHGYRQWLNKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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